molecular formula C13H17BN2O2 B2365209 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1873385-99-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No. B2365209
CAS RN: 1873385-99-9
M. Wt: 244.1
InChI Key: FGFRAYNBNAPVCJ-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine” is likely a boronic ester, given the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of a boronic acid with a diol . The pyrazolo[1,5-a]pyridine moiety could be synthesized separately and then coupled with the boronic ester through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazolo[1,5-a]pyridine core with a boronic ester group attached at the 6-position . The boronic ester group would consist of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon atom being part of a tetramethyl group .


Chemical Reactions Analysis

In general, boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst . The product of such a reaction would be a new carbon-carbon bond between the pyrazolo[1,5-a]pyridine moiety and the aryl or vinyl group .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.

Mode of Action

The compound likely interacts with its targets through a process known as borylation, which involves the addition of a boron atom to an organic molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This interaction results in changes to the molecular structure of the target, potentially altering its function or reactivity.

Biochemical Pathways

The process of borylation can lead to the formation of boronates , which are involved in various biochemical reactions and pathways. The downstream effects of these changes would depend on the specific targets and pathways involved.

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-8-15-16(11)9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFRAYNBNAPVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

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